molecular formula C13H14O2S B15173004 tert-Butyl 1-benzothiophene-5-carboxylate CAS No. 918540-31-5

tert-Butyl 1-benzothiophene-5-carboxylate

Cat. No.: B15173004
CAS No.: 918540-31-5
M. Wt: 234.32 g/mol
InChI Key: HYMCXHRTVBDHJQ-UHFFFAOYSA-N
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Description

Tert-Butyl 1-benzothiophene-5-carboxylate is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-benzothiophene-5-carboxylate typically involves the functionalization of the benzothiophene core. One common method includes the reaction of benzothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 1-benzothiophene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophene-3-carboxylic acid
  • 2-Benzothiophene-3-carboxylic acid
  • 3-Benzothiophene-2-carboxylic acid

Uniqueness

Tert-Butyl 1-benzothiophene-5-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

918540-31-5

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

tert-butyl 1-benzothiophene-5-carboxylate

InChI

InChI=1S/C13H14O2S/c1-13(2,3)15-12(14)10-4-5-11-9(8-10)6-7-16-11/h4-8H,1-3H3

InChI Key

HYMCXHRTVBDHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

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